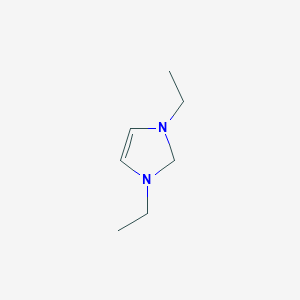
1,3-Diethyl-2,3-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms, making it a diethyl derivative. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2,3-dihydro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
1,3-Diethyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated imidazole derivatives .
科学的研究の応用
1,3-Diethyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Diethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids and proteins, affecting their function and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1,3-Diethyl-2,3-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1,3-Dimethyl-2,3-dihydro-1H-imidazole: This compound has methyl groups instead of ethyl groups, resulting in different chemical and biological properties.
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: This derivative contains a benzo ring fused to the imidazole ring, which can alter its reactivity and applications.
1,3-Dialkyl-2,3-dihydro-2-imino-1H-imidazoles: These compounds have an imino group at the 2-position, which can influence their chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in research and industry.
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
1,3-diethyl-2H-imidazole |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-6-9(4-2)7-8/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
RYNROCNODWBDCM-UHFFFAOYSA-N |
正規SMILES |
CCN1CN(C=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


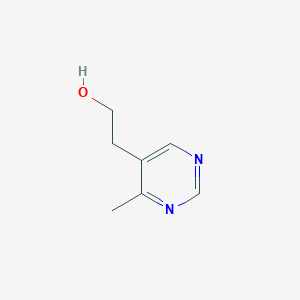
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
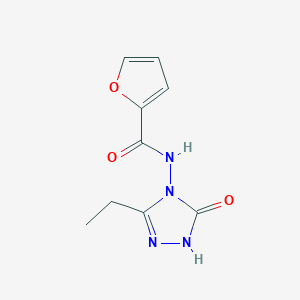


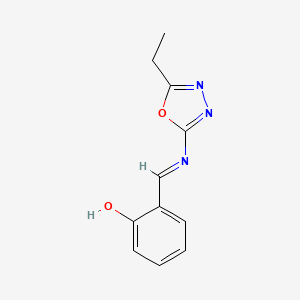
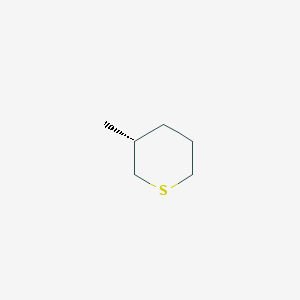



![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
